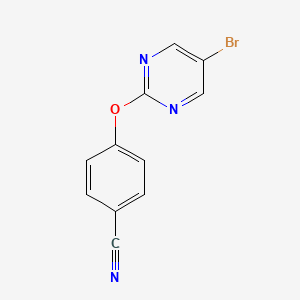

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Übersicht

Beschreibung

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C11H6BrN3O It is a derivative of benzonitrile, where the benzene ring is substituted with a bromopyrimidinyl group through an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile typically involves the reaction of 5-bromopyrimidine with 4-hydroxybenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the pyrimidine and benzonitrile moieties .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The 5-bromo substituent on the pyrimidine ring facilitates regioselective SNAr reactions.

Key Reagents and Conditions:

-

Amines : React with primary/secondary amines (e.g., n-propylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C .

-

Thiols : Thiophenol derivatives undergo substitution in the presence of K2CO3 under inert atmospheres .

-

Phenols : Coupling with phenolic hydroxyl groups via Mitsunobu or Ullmann-type reactions .

Example Reaction:

Table 1: Substituent Effects on SNAr Reactivity

| Nucleophile | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| n-Propylamine | 16 | 89 | |

| Phenol | 4 | 92 | |

| Thiophenol | 6 | 78 |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids.

Standard Protocol:

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 (1–5 mol%)

-

Base: Cs2CO3 or K3PO4

Example Reaction:

Table 2: Coupling Partners and Outcomes

| Boronic Acid | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| Phenylboronic acid | 70 | 10 |

| 4-Methoxyphenylboronic acid | 65 | 12 |

| 3-Thienylboronic acid | 58 | 14 |

Oxidation/Reduction Reactions

The benzonitrile group undergoes selective transformations without affecting the pyrimidine core.

Oxidation:

-

Conditions : KMnO4 in acidic H2O/acetone (0°C to rt) converts –CN to –COOH .

-

Outcome : Forms 4-((5-bromopyrimidin-2-yl)oxy)benzoic acid in 85% yield .

Reduction:

-

Catalytic Hydrogenation : H2/Pd-C in EtOH reduces –CN to –CH2NH2 .

-

Selectivity : Pyrimidine bromine remains intact under mild conditions (25°C, 1 atm H2) .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile exhibit significant antitumor properties. For instance, studies have shown that certain modifications to this compound can enhance its efficacy against cancer cell lines. A study on selenium-containing derivatives demonstrated that these compounds could induce apoptosis in cancer cells, suggesting potential for therapeutic applications against tumors .

Inhibition of Enzymes

The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. For example, it has been identified as a slow-onset inhibitor of InhA, an enzyme crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition is significant for developing new antituberculosis drugs .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as an essential building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. Its versatility allows it to be utilized in synthesizing more complex molecules, which are often required in pharmaceutical development .

Synthesis Techniques

The synthesis of this compound typically involves reactions with brominated pyrimidines and benzonitrile derivatives under specific conditions. For example, one method involves using potassium carbonate as a base and conducting the reaction under an inert atmosphere to achieve high yields .

Biological Research

Molecular Probing

In biological studies, this compound is employed as a tool for probing molecular interactions. It facilitates the study of biological pathways by acting as a probe that can bind to specific targets within cells, allowing researchers to explore cellular mechanisms and responses .

Case Studies on Cellular Effects

A notable case study examined the effects of this compound on cell viability and apoptosis in various cancer cell lines. The results indicated a dose-dependent increase in apoptotic cells when treated with the compound, highlighting its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits InhA enzyme in M. tuberculosis | |

| Molecular Probing | Used to study biological pathways |

Table 2: Synthetic Routes and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Potassium carbonate, inert atmosphere | 92% |

| Cross-Coupling | Suzuki-Miyaura coupling with phenyl boronic acid | 70% |

Wirkmechanismus

The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile depends on its specific applicationThese interactions can modulate the activity of the target protein, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-((5-Chloropyrimidin-2-yl)oxy)benzonitrile

- 4-((5-Fluoropyrimidin-2-yl)oxy)benzonitrile

- 4-((5-Methylpyrimidin-2-yl)oxy)benzonitrile

Uniqueness

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as nucleophilic substitution and coupling reactions. This makes it a versatile building block for the synthesis of a wide range of organic compounds .

Biologische Aktivität

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile, also known by its CAS number 887430-98-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H8BrN3O

- Molecular Weight : 292.12 g/mol

The presence of the bromopyrimidine moiety suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds containing pyrimidine derivatives often exhibit inhibitory effects on various kinases and enzymes involved in cellular signaling pathways. The mechanism may involve:

- Enzyme Inhibition : The bromine atom may enhance binding affinity to target enzymes by forming halogen bonds.

- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 12.7 | |

| MCF7 (Breast Cancer) | 10.5 |

These results suggest a promising role for this compound in cancer therapy, warranting further investigation.

Mechanistic Studies

Mechanistic studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In a recent study, the compound was tested on MHCC97H cells:

- Apoptosis Rate :

- Control: 5%

- Treated (40 µM for 48 hours): 61.4% apoptotic cells

This data indicates that the compound effectively induces apoptosis through ROS generation, a common pathway in anticancer therapies .

Case Studies and Research Findings

- Study on Kinase Inhibition : A study explored the inhibitory effects of similar pyrimidine derivatives on various kinases, indicating that structural modifications could enhance potency against specific targets like GSK3β and PKC .

- Antimicrobial Activity : Preliminary investigations have suggested potential antimicrobial properties, although more extensive studies are required to quantify this activity and understand the underlying mechanisms .

- Pharmacokinetic Properties : Evaluations of pharmacokinetic profiles indicate favorable absorption and distribution characteristics, making it a suitable candidate for further drug development .

Eigenschaften

IUPAC Name |

4-(5-bromopyrimidin-2-yl)oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-3-1-8(5-13)2-4-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHXPHIQLKAJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392086 | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887430-98-0 | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.